
6-(benzylthio)-9-propyl-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(benzylthio)-9-propyl-9H-purin-2-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 6th position and a propyl group at the 9th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a benzylthio group using a nucleophilic substitution reaction. This can be achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like potassium carbonate.
Alkylation: The 9th position of the purine ring is then alkylated with a propyl group. This can be done using propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-(benzylthio)-9-propyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study purine metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to nucleotides.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(benzylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt nucleotide synthesis and metabolism, leading to potential therapeutic effects in conditions like cancer.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A well-known purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness
6-(benzylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of both a benzylthio and a propyl group, which can confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
92556-40-6 |
|---|---|
分子式 |
C15H17N5S |
分子量 |
299.4 g/mol |
IUPAC名 |
6-benzylsulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H17N5S/c1-2-8-20-10-17-12-13(20)18-15(16)19-14(12)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,18,19) |
InChIキー |
JXOXYPGUGSIABS-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


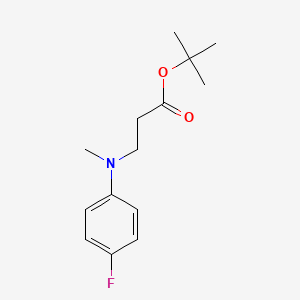


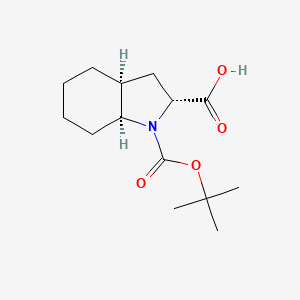

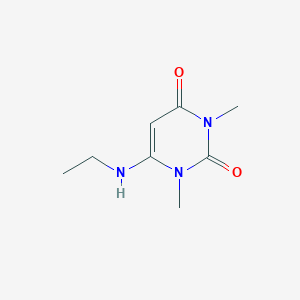
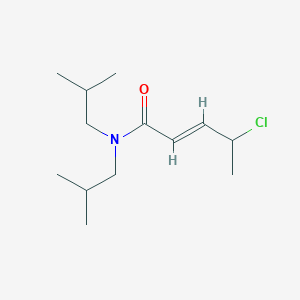

![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
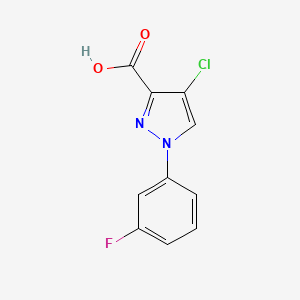
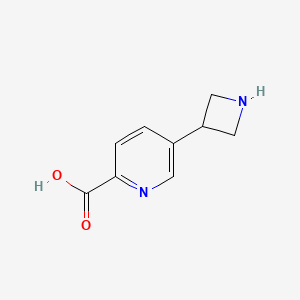


![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
